molecular formula C16H15ClN4O2S B1682732 Tec-IN-21 CAS No. 931664-41-4

Tec-IN-21

Cat. No.: B1682732
CAS No.: 931664-41-4
M. Wt: 362.8 g/mol
InChI Key: NWKQXTCDEYJWDS-UHFFFAOYSA-N
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Description

Tec-IN-21 is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with acetyl and dimethyl groups, an imidazo[4,5-b]pyridine ring with a chlorine atom, and a sulfanyl group linking the two rings via an ethanone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tec-IN-21 typically involves multi-step organic reactions. One possible route includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The acetyl and dimethyl groups can be introduced via Friedel-Crafts acylation and alkylation reactions, respectively.

    Formation of the Imidazo[4,5-b]pyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.

    Chlorination: The chlorine atom can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the pyrrole and imidazo[4,5-b]pyridine rings via a sulfanyl linkage, which can be achieved using thiol reagents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tec-IN-21 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorine atom or other reactive sites, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Tec-IN-21 would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone: Similar structure with a bromine atom instead of chlorine.

    1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of Tec-IN-21 lies in its specific substitution pattern and the presence of both pyrrole and imidazo[4,5-b]pyridine rings, which may confer unique chemical and biological properties compared to its analogs.

Properties

CAS No.

931664-41-4

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C16H15ClN4O2S/c1-7-13(9(3)22)8(2)19-14(7)12(23)6-24-16-20-11-4-10(17)5-18-15(11)21-16/h4-5,19H,6H2,1-3H3,(H,18,20,21)

InChI Key

NWKQXTCDEYJWDS-UHFFFAOYSA-N

SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)CSC2=NC3=C(N2)C=C(C=N3)Cl

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)CSC2=NC3=C(N2)C=C(C=N3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tec-IN-21;  Tec IN 21;  TecIN21;  Tec Inhibitor-21; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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